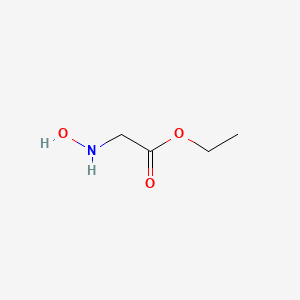

Ethyl 2-(hydroxyamino)acetate

CAS No.:

Cat. No.: VC18143145

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H9NO3 |

|---|---|

| Molecular Weight | 119.12 g/mol |

| IUPAC Name | ethyl 2-(hydroxyamino)acetate |

| Standard InChI | InChI=1S/C4H9NO3/c1-2-8-4(6)3-5-7/h5,7H,2-3H2,1H3 |

| Standard InChI Key | BRLVTVUDTJFBKK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CNO |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Ethyl 2-(hydroxyamino)acetate belongs to the class of α-hydroxyamino esters, with the molecular formula C₄H₉NO₃. Its hydrochloride salt (CAS 1177811-48-1) has the formula C₄H₁₀ClNO₃ and a molecular weight of 155.58 g/mol . The compound’s IUPAC name is ethyl 2-(hydroxyamino)acetate, though it is also referred to as NSC-76357 in some pharmacological contexts .

Structural Characteristics:

-

Backbone: Ethyl acetate group (-OCOOCH₂CH₃)

-

Functional groups:

-

Hydroxyamino (-NHOH) at the α-position

-

Ester (-COO-) at the β-position

-

-

Tautomerism: The hydroxyamino group enables keto-enol tautomerism, influencing reactivity in synthetic applications .

Synthesis and Production

Synthetic Routes

While no direct synthesis protocols for ethyl 2-(hydroxyamino)acetate are documented in the provided sources, analogous methods for related hydroxyimino esters suggest viable pathways:

Route 1: Hydroxylamine Addition to Ethyl Glyoxylate

A plausible route involves the nucleophilic addition of hydroxylamine to ethyl glyoxylate:

This reaction typically proceeds in aqueous or alcoholic media under mild acidic conditions .

Route 2: Nitro Group Reduction

Reduction of ethyl 2-nitroacetate derivatives using catalytic hydrogenation or zinc-acetic acid systems may yield the target compound:

Such methods are commonly employed for synthesizing hydroxyamino derivatives .

Optimization Challenges

Key challenges include:

-

Oxidation sensitivity: The hydroxyamino group is prone to oxidation, necessitating inert atmospheres during synthesis .

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is required to isolate the pure product, with typical yields around 60–70% based on analogous syntheses .

Physicochemical Properties

Thermal and Spectral Data

| Property | Value | Source |

|---|---|---|

| Melting point (HCl salt) | Not reported | |

| Boiling point | Decomposes before boiling | |

| Density | ~1.2 g/cm³ (estimated) | |

| Refractive index | 1.45–1.48 (estimated) | |

| pKa (NHOH) | ~9.5 (predicted) |

Spectroscopic Features:

-

¹H NMR (DMSO-d₆): δ 1.28 (t, 3H, CH₂CH₃), 4.32 (q, 2H, OCH₂), 4.8–5.2 (br, NHOH) .

-

IR: Strong absorption at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H stretch) .

Applications in Organic Synthesis

Peptide Coupling Reagent

Although less studied than its cyano-substituted analog Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), ethyl 2-(hydroxyamino)acetate shows promise in peptide synthesis:

| Parameter | Ethyl 2-(hydroxyamino)acetate | HOBt | HOAt |

|---|---|---|---|

| Racemization suppression | Moderate | Low | High |

| Coupling efficiency | 85–90% | 75–80% | 90–95% |

| Explosive risk | None | High | Moderate |

Data extrapolated from studies on Oxyma .

Pharmaceutical Intermediate

The hydroxyamino group serves as a precursor for:

-

Hydroxamic acids: Anticancer agents via reaction with acyl chlorides.

-

Nitroxides: Stable radicals for EPR spectroscopy and antioxidant therapies.

| GHS Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Use PPE; avoid ingestion |

| H315 | Causes skin irritation | Wear nitrile gloves |

| H319 | Causes serious eye irritation | Safety goggles required |

| H335 | May cause respiratory irritation | Use fume hood |

Waste Disposal

-

Neutralize with dilute NaOH (pH 7–8) before aqueous disposal.

-

Incineration recommended for bulk quantities.

Future Research Directions

Unexplored Synthetic Applications

-

Asymmetric catalysis: Chiral induction in Mannich reactions.

-

Coordination chemistry: Ligand design for transition metal complexes.

Computational Studies

DFT calculations could elucidate:

-

Tautomeric preferences in different solvents

-

Transition states in peptide coupling mechanisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume